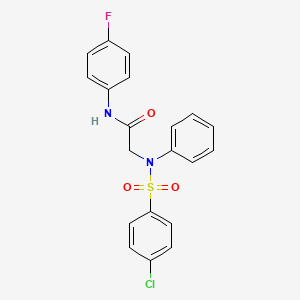

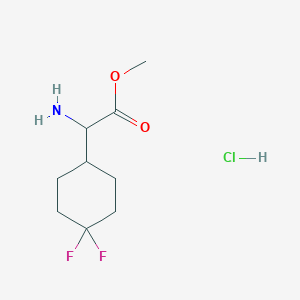

![molecular formula C17H17N3O2S B2552381 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396850-05-7](/img/structure/B2552381.png)

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a complex heterocyclic molecule that may be related to the tetrahydroisoquinoline and pyrimidothiazine families. These types of compounds are often of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the stereoselective synthesis of 3-substituted tetrahydropyrazinoisoquinolines has been achieved through intramolecular cyclization of dihydro-2H-pyrazines, which are derived from naturally occurring amino acids. This process is facilitated by tributyltin hydride mediated radical cyclization, yielding compounds as single enantiomers due to the stereochemistry of the starting materials .

Another related synthesis involves the reaction of 1-(hydrazidomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with aromatic aldehydes or ketones to yield hydrazones or pyrimidoisoquinolines. The reaction's outcome depends on the reagents' proportions, and the ring closures are stereospecific, with relative configurations determined by DNOE measurements .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by multiple ring systems, which include isoquinoline and pyrimido[6,1-a]isoquinoline moieties. The stereochemistry is an important aspect of these molecules, as it can significantly influence their chemical behavior and biological activity. The relative configuration of these compounds can be complex and is often determined using sophisticated techniques like DNOE measurements .

Chemical Reactions Analysis

The chemical reactions leading to the formation of these compounds involve intramolecular cyclization and are influenced by the stereochemistry of the starting materials. The use of tributyltin hydride as a mediator in radical cyclization is a key step in the synthesis of these molecules . Additionally, the reaction with hydrazine hydrate and subsequent trapping can lead to the formation of photochromic tetrahydroindolizines, which are related to the compound of interest .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one are not detailed in the provided papers, related compounds exhibit interesting photochromic and kinetic properties. These properties are often studied using techniques such as low temperature multichannel UV–vis and flash photolysis . The physical properties such as solubility, melting point, and stability of these compounds can be influenced by their stereochemistry and the nature of their substituents.

Scientific Research Applications

Synthesis and Stereochemistry

Research in magnetic resonance has explored compounds with bridgehead nitrogen atoms, including structures related to the compound . These studies delve into the stereochemistry of related heterocyclic compounds, demonstrating preferences for certain cis or trans conformations in solution, influenced by the nature of the heteroatoms and the stereochemical environment (Crabb & Mitchell, 1976; Crabb, Mitchell, & Newton, 1977). These foundational studies contribute to our understanding of how heterocyclic compounds like tetrahydroisoquinolines adopt specific shapes, which can influence their reactivity and interactions.

Biological Significance and Applications

The potential biological importance of compounds structurally related to the query compound has been noted, particularly in the context of inhibiting specific viral proteases or showing antimicrobial activity. For example, certain heterocyclic systems have been identified as potent inhibitors of the human cytomegalovirus (HCMV) UL80 protease, highlighting the relevance of these compounds in therapeutic applications (Mahajan & Mohan, 2008). Moreover, novel synthetic methodologies have been developed to create tetrahydroisoquinolines with specific substitutions, emphasizing the versatility of these scaffolds in medicinal chemistry and drug development (Iimuro et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAFMCNCTYDXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

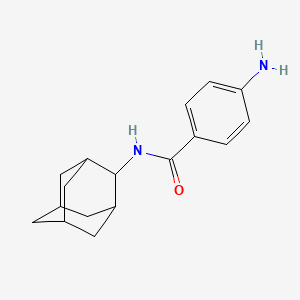

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

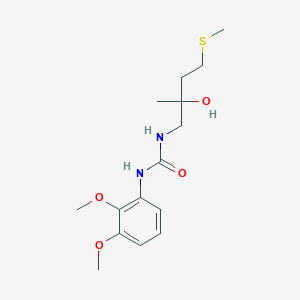

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)

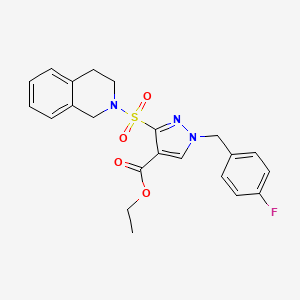

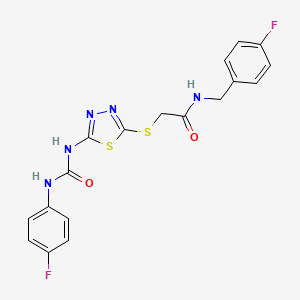

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

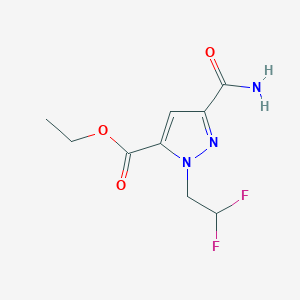

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)